

Technical Guide: 4-(Pyridin-2-yl)butanoic Acid

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Compound of Interest

Compound Name: **4-(Pyridin-2-yl)butanoic acid**

Cat. No.: **B175897**

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A Comprehensive Overview for Chemical Researchers and Pharmaceutical Scientists

Abstract

This technical guide provides an in-depth examination of **4-(Pyridin-2-yl)butanoic acid**, a heterocyclic carboxylic acid derivative with significant utility in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, detail a validated synthetic protocol, discuss its analytical characterization, and survey its applications as a versatile building block in drug development and chemical research. This document is intended to serve as a comprehensive resource for scientists and researchers engaged in work involving this compound.

Introduction and Nomenclature

4-(Pyridin-2-yl)butanoic acid is a bifunctional organic molecule characterized by a pyridine ring linked via a four-carbon aliphatic chain to a carboxylic acid moiety. This unique structure, combining a basic aromatic heterocycle with an acidic functional group, imparts amphoteric properties and makes it a valuable synthon for creating more complex molecular architectures. Its ability to act as a linker or a pharmacophoric element has led to its incorporation into a variety of compounds with potential therapeutic applications.[\[1\]](#)

1.1 IUPAC Name and Chemical Identifiers

The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

- IUPAC Name: 4-pyridin-2-ylbutanoic acid[2]
- CAS Number: 102879-51-6[2][3][4][5]
- PubChem CID: 13737171[2]
- Molecular Formula: C₉H₁₁NO₂[2][3]
- Molecular Weight: 165.19 g/mol [2][3]
- Canonical SMILES: C1=CC=NC(=C1)CCCC(=O)O[2]
- InChIKey: HUWVYTTVLDALOP-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical characteristics of **4-(Pyridin-2-yl)butanoic acid** are crucial for its handling, storage, and application in chemical synthesis. The data presented below are compiled from predictive models and experimental sources.

Property	Value	Source
Melting Point	84-85 °C	[3]
Boiling Point (Predicted)	303.7 ± 17.0 °C	[3]
Density (Predicted)	1.154 ± 0.06 g/cm ³	[3]
pKa (Predicted)	4.46 ± 0.10	[3]
Storage Temperature	2-8 °C (under inert gas)	[3]

Synthesis and Manufacturing

The synthesis of **4-(pyridin-2-yl)butanoic acid** can be achieved through several routes. A common and reliable method involves the catalytic hydrogenation of a precursor, such as γ -(4-pyridyl)butyric acid hydrochloride. This method is advantageous due to its high yield and purity of the final product.

3.1 Representative Synthesis Protocol: Catalytic Hydrogenation

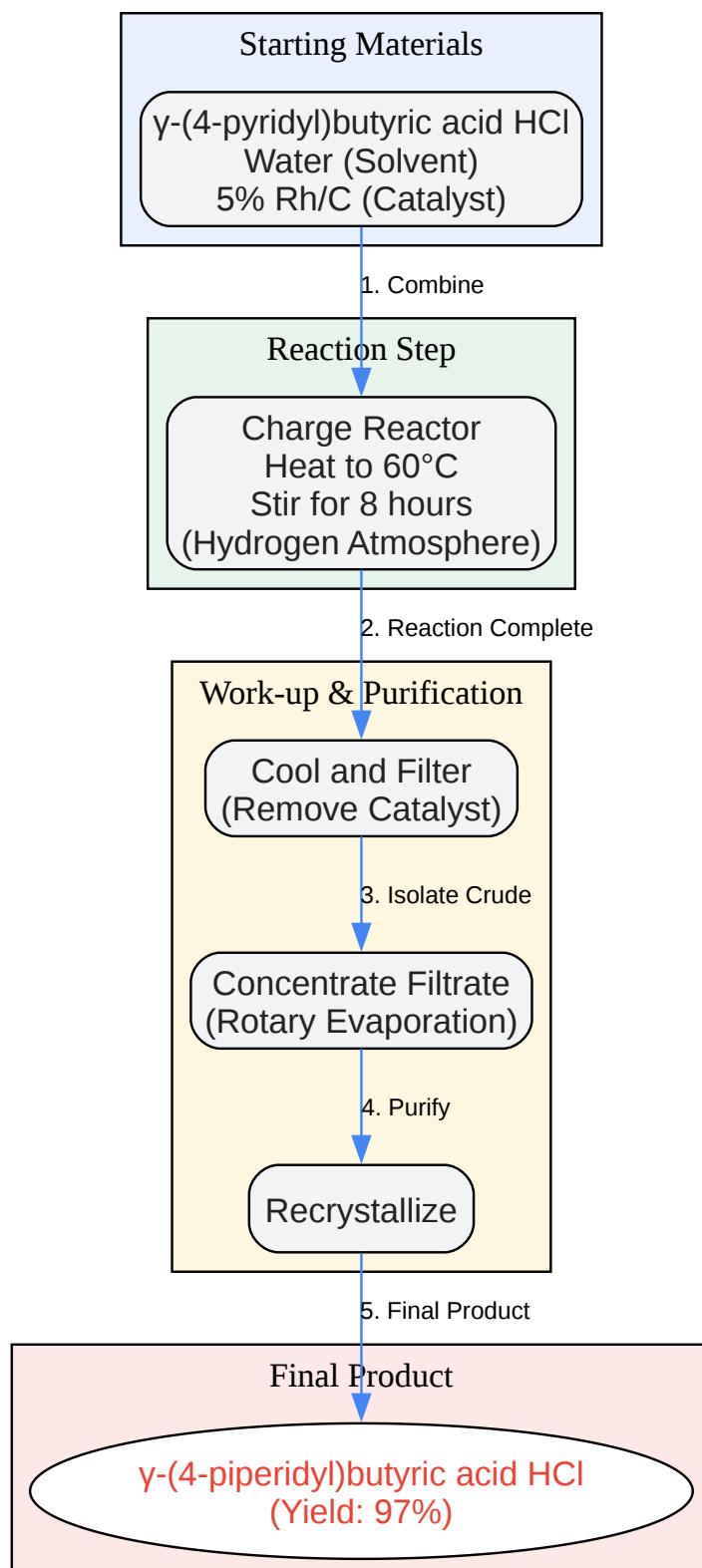
This protocol describes the synthesis of a related compound, 4-(Piperidin-4-yl)butanoic acid hydrochloride, from γ -(4-pyridyl)butyric acid hydrochloride, illustrating a common synthetic strategy involving the modification of the pyridine ring.[6]

Rationale: Catalytic hydrogenation is a powerful technique for the reduction of aromatic rings. The use of a rhodium on carbon (Rh/C) catalyst is effective for the saturation of the pyridine ring under moderate temperature and pressure, providing a high-yield pathway to the corresponding piperidine derivative.[6]

Step-by-Step Methodology:

- **Reactor Charging:** A suitable pressure reactor is charged with 13.5 g (0.067 mol) of γ -(4-pyridyl)butyric acid hydrochloride (purity \geq 99%).[6]
- **Solvent and Catalyst Addition:** 27.0 g of deionized water is added as the solvent, followed by 0.67 g of 5% Rhodium on Carbon (Rh/C) catalyst.[6]
- **Reaction Conditions:** The reactor is sealed, purged with hydrogen gas, and pressurized. The reaction mixture is heated to 60°C with vigorous stirring.[6]
- **Monitoring and Completion:** The reaction is allowed to proceed for 8 hours, with the progress monitored by hydrogen uptake or periodic sampling and analysis (e.g., TLC or LC-MS).[6]
- **Work-up and Isolation:** Upon completion, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the Rh/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
- **Purification:** The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to afford the purified product, in this case, γ -(4-piperidyl)butyric acid hydrochloride, with a reported yield of 97%.[6]

3.2 Synthesis Workflow Diagram



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Caption: Catalytic hydrogenation workflow for pyridine ring saturation.

Analytical Characterization

To ensure the identity and purity of synthesized **4-(Pyridin-2-yl)butanoic acid**, a suite of analytical techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
- Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern, confirming the compound's identity and assessing its purity.^{[7][8]}
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.
- High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound by separating it from any starting materials, byproducts, or other impurities.

A typical analytical workflow would involve dissolving the sample in a suitable solvent, followed by analysis using these techniques to generate a comprehensive characterization profile that validates the product's structure and purity.

Applications in Research and Drug Development

The structural features of **4-(Pyridin-2-yl)butanoic acid** make it a valuable building block in several areas of chemical and pharmaceutical research.

5.1 Intermediate in Pharmaceutical Synthesis: The compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).^[1] Its dual functionality allows for sequential or orthogonal chemical modifications. For example, the carboxylic acid can be converted to an ester or amide, while the pyridine ring can undergo N-alkylation or substitution reactions. These transformations are fundamental in building diverse chemical libraries for high-throughput screening.

5.2 Linker Molecule in Bioconjugation: Derivatives of **4-(Pyridin-2-yl)butanoic acid** are used as crosslinking agents. For instance, N-Succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) is a well-known reagent used to link molecules containing primary amines to molecules with sulfhydryl groups, a common strategy in creating antibody-drug conjugates (ADCs) or attaching probes to proteins.[9]

5.3 Role in Metabolomics and Biomarker Discovery: Structurally related compounds, such as 4-oxo-4-(3-pyridyl)butanoic acid, are known metabolites of nicotine and tobacco-specific nitrosamines.[7][8][10] The study and synthesis of these butanoic acid derivatives are critical for developing analytical methods to quantify biomarkers of tobacco exposure and to understand the metabolic pathways of carcinogens.[7][8]

Safety and Handling

While specific toxicological data for **4-(Pyridin-2-yl)butanoic acid** is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. Based on related structures like butyric acid, appropriate personal protective equipment (PPE) is mandatory.

- Personal Protective Equipment: Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][13] Avoid contact with skin and eyes.[11][12]
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3][13] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11][12]

Conclusion

4-(Pyridin-2-yl)butanoic acid is a compound of significant interest due to its versatile chemical nature and its role as a precursor and building block in medicinal chemistry and materials science. Its well-defined structure, accessible synthesis, and dual functionality provide a robust platform for the development of novel molecules with targeted properties. This guide has provided a foundational understanding of its properties, synthesis, and applications, aiming to support and facilitate the work of researchers in the field.

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